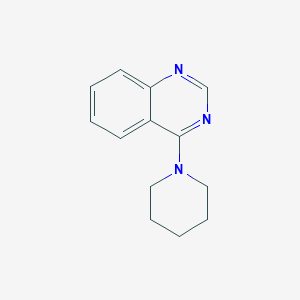
4-Piperidinoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Piperidinoquinazoline is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Piperidinoquinazoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is derived from the quinazoline scaffold, which is known for its diverse biological activities. The synthesis typically involves the condensation of piperidine derivatives with quinazoline precursors. Various synthetic routes have been explored, leading to the production of different analogs with modified biological properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MIC) against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The MIC values ranged from 0.5 to 4 μg/mL for resistant strains, indicating strong activity compared to standard antibiotics .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 2-4 (standard) | Antimycobacterial |
| This compound | 0.5-4 (resistant) | Antimycobacterial |
Cardiovascular Effects
The cardiovascular effects of this compound have been evaluated in isolated perfused rat and guinea pig hearts. In these studies, it was observed that the compound produced significant inotropic effects, enhancing cardiac contractility. The potency was notably higher in rat hearts compared to guinea pig hearts, suggesting species-specific responses .
| Compound | Inotropic Effect | Species |
|---|---|---|
| Compound 1 | Greater than DPI 201-106 | Rat |
| Compound 15 | One-tenth potency of Compound 1 | Guinea Pig |
Antimalarial Activity
The antimalarial potential of quinazoline derivatives has also been investigated. A series of studies indicated that certain analogs of this compound demonstrated efficacy against Plasmodium berghei in murine models. The results suggest that these compounds may serve as effective treatments for malaria, although further studies are needed to evaluate their oral bioavailability and metabolic stability .
Case Studies and Research Findings
- Antimycobacterial Case Study :
- Cardiovascular Study :
- Antimalarial Research :
Eigenschaften
CAS-Nummer |
41229-10-1 |
|---|---|
Molekularformel |
C13H15N3 |
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
4-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI-Schlüssel |
VIMMTIWARBDYNN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Kanonische SMILES |
C1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















